1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
Description
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS: 897769-44-7) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-ethylphenyl group and a methyl group at positions 2 and 5, respectively. The oxazole ring is linked via a methylene bridge to a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₉H₂₄N₂O₃, with a molecular weight of 328.41 g/mol and an XLogP3 value of 0.8, indicating moderate lipophilicity . Its carboxylic acid group enhances solubility compared to ester or amide analogs, making it a candidate for further pharmacokinetic optimization .
Properties
IUPAC Name |
1-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-14-4-6-15(7-5-14)18-20-17(13(2)24-18)12-21-10-8-16(9-11-21)19(22)23/h4-7,16H,3,8-12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZFYVVLYBLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxazole Intermediate
The synthesis typically begins with the preparation of the oxazole aldehyde intermediate, 2-(4-ethylphenyl)-5-methyloxazole-4-carbaldehyde , which is a key building block.
- Oxidation Step:
- Starting from a suitable precursor (e.g., a methyl-substituted oxazole derivative), oxidation is performed using Dess-Martin periodinane in dichloromethane at room temperature.
- The reaction proceeds for about 1 hour, followed by quenching with saturated sodium thiosulfate to remove excess oxidant.
- The product is extracted, dried, and purified by silica gel chromatography to yield the aldehyde intermediate in high yield (~94%) as a light yellow solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Dess-Martin periodinane, CH2Cl2, RT, 1 h | 2-(4-ethylphenyl)-5-methyloxazole-4-carbaldehyde (94% yield) |
Protection and Functionalization of Piperidine-4-carboxylic Acid
- Protection of Piperidine-4-carboxylic Acid:
- Piperidine-4-carboxylic acid is protected by reaction with di-tert-butyldicarbonate in a basic aqueous-organic mixture (NaOH and t-butanol) at 0 °C to room temperature overnight.
- This yields the tert-butoxycarbonyl (Boc) protected piperidine-4-carboxylic acid in quantitative yield (100%).
- The product is isolated by acidification and extraction.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Di-tert-butyldicarbonate, NaOH, t-butanol, 0 °C to RT, overnight | Boc-protected piperidine-4-carboxylic acid (100% yield) |
Coupling and Deprotection Steps
-
- The Boc-protected piperidine-4-carboxylic acid is coupled with an amine derivative (e.g., 1-phenylpiperazine) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane with triethylamine as base.
- The reaction is stirred at room temperature overnight, followed by workup and purification to afford the amide intermediate in high yield (~92%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | EDC·HCl, HOBt, Et3N, CH2Cl2, RT, overnight | Amide intermediate (92% yield) |
| Deprotection | 4 M HCl in dioxane, RT, 1 h | Deprotected piperidine (93% yield) |
Final Reductive Amination to Form Target Compound
The key step to form 1-{[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid is a reductive amination between the oxazole aldehyde and the deprotected piperidine intermediate.
-
- The aldehyde and amine are combined in 1,2-dichloroethane with acetic acid as a catalyst.
- Sodium triacetoxyborohydride is added as the reducing agent at room temperature.
- The reaction is stirred for 16 hours, then quenched with saturated sodium bicarbonate solution.
- The product is extracted, dried, and purified by silica gel chromatography to yield the target compound in approximately 69% yield as a solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive Amination | Aldehyde + amine, AcOH, NaBH(OAc)3, DCE, RT, 16 h | Target compound (69% yield) |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(4-Ethylphenyl)-5-methyloxazole-4-carbaldehyde | Dess-Martin periodinane, CH2Cl2, RT, 1 h | 94 | Oxidation of precursor |
| 2 | Boc-protected piperidine-4-carboxylic acid | Di-tert-butyldicarbonate, NaOH, t-butanol, 0 °C to RT, overnight | 100 | Protection of piperidine acid |
| 3 | Amide intermediate | EDC·HCl, HOBt, Et3N, CH2Cl2, RT, overnight | 92 | Coupling with amine |
| 4 | Deprotected piperidine intermediate | 4 M HCl in dioxane, RT, 1 h | 93 | Boc deprotection |
| 5 | Final target compound | Aldehyde + amine, AcOH, NaBH(OAc)3, DCE, RT, 16 h | 69 | Reductive amination |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid (PubChem CID: 3239292) involves multi-step reactions focusing on:
- Oxazole ring formation : Substituted oxazole derivatives are synthesized via cyclization reactions using precursors like ethyl acetoacetate and substituted phenylglyoxylates under InCl₃ catalysis .
- Piperidine functionalization : The piperidine ring is modified through alkylation or acylation reactions. For example, the methyl group on the oxazole moiety is introduced via alkylation with iodomethane or bromoethane .
- Carboxylic acid activation : The carboxylic acid group at the piperidine-4-position undergoes esterification or amide coupling under standard conditions (e.g., DCC/DMAP) .
Oxazole Ring
- Electrophilic substitution : The oxazole ring undergoes nitration or halogenation at the 5-position due to electron-donating methyl substituents .
- Ring-opening reactions : Under acidic conditions (e.g., HCl/H₂O), the oxazole ring hydrolyzes to form α-keto amides .
Piperidine Ring
- N-alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts .
- Oxidation : Enzymatic oxidation by oxygenases (e.g., BBOX) introduces hydroxyl groups at the 3-position of the piperidine ring .
Carboxylic Acid
- Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters .
- Amide formation : Couples with amines (e.g., 4-phenylpiperazine) using carbodiimide reagents to generate bioactive derivatives .
Catalytic and Reaction Conditions
Derivatization and Bioactivity
- Antiviral derivatives : Amide derivatives (e.g., 4-pyridin-2-ylpiperazine) show inhibitory activity against HCV replication (EC₅₀ = 0.8–2.1 μM) .
- Enzymatic substrates : The carboxylic acid group facilitates binding to metalloenzymes like BBOX, enabling stereoselective hydroxylation .
Stability and Degradation
- Thermal stability : Decomposes above 250°C without melting .
- Hydrolytic degradation : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to oxazole ring opening .
Mechanistic Insights
- Oxazole formation : Proceeds via a four-component reaction involving hydrazine, β-ketoesters, and malononitrile, catalyzed by InCl₃ through enolate intermediates .
- Enzymatic oxidation : BBOX-mediated hydroxylation occurs via radical rebound mechanisms, producing (3R)-hydroxy derivatives with high enantiomeric excess (>95%) .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
- CAS Number : 897769-44-7
Its structure features a piperidine ring, which is known for its biological activity, making it a candidate for drug development.
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. The specific structure of 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid suggests potential modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression in animal models.
Anticonvulsant Properties
Piperidine derivatives have been explored for their anticonvulsant effects. In preclinical studies, compounds with similar structures have demonstrated efficacy in reducing seizure activity in various models, including maximal electroshock and pentylenetetrazole-induced seizures. The mechanism is believed to involve modulation of sodium and calcium channels, which are critical in neuronal excitability.
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Efficacy | Reference |
|---|---|---|---|
| Antidepressant | Forced Swim Test | Significant | |
| Anticonvulsant | Maximal Electroshock | ED50 = 32.08 mg/kg | |
| Pentylenetetrazole | ED50 = 40.34 mg/kg |
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal investigated the antidepressant-like effects of piperidine derivatives in rodent models. The results indicated that the administration of compounds similar to 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid led to a marked reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Anticonvulsant Activity
In another study focused on anticonvulsant properties, several piperidine derivatives were tested using the maximal electroshock seizure model. The compound demonstrated significant anticonvulsant activity with an effective dose range comparable to existing antiepileptic drugs but with improved safety profiles. This suggests a promising avenue for further exploration in the development of new anticonvulsants.
Mechanism of Action
The mechanism by which 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The oxazole ring is known to interact with biological macromolecules, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : Chloro and trimethylphenyl groups correlate with antimicrobial and antiviral activities, likely due to enhanced target binding via hydrophobic or halogen-bond interactions .
- Synthetic Accessibility : Derivatives like the mesityl analog (7bb) are synthesized in higher yields (53% ) compared to chlorophenyl variants, possibly due to steric or electronic effects during coupling reactions .
Pharmacokinetic and Toxicity Profiles
- ADMET Properties : The target compound exhibits favorable ADMET characteristics, including low predicted hepatotoxicity and moderate gastrointestinal absorption . In contrast, analogs with electron-withdrawing groups (e.g., chloro) may show increased metabolic stability but higher risk of off-target interactions .
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility (TPSA = 66.6 Ų ) compared to ester derivatives like iCRT3 (), which contains a sulfanyl group and has lower polarity .
Biological Activity
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid, often referred to as compound FE117329, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H36N4O2
- Molecular Weight : 472.6 g/mol
- IUPAC Name : 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
- CAS Number : 897769-44-7
Research indicates that this compound may interact with various biological targets, primarily in the central nervous system (CNS). Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies have shown that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors may play a crucial role in this activity.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
- Anticancer Potential : The oxazole moiety is known for its ability to inhibit tumor growth and angiogenesis. Case studies have reported that related compounds can induce apoptosis in cancer cell lines.
Data Table of Biological Activities
Case Study 1: Antidepressant Effects
A study assessed the antidepressant-like effects of piperidine derivatives in a rat model. The results demonstrated significant reductions in despair behavior, suggesting that the compound could modulate serotonergic pathways effectively.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of similar compounds. The findings indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, highlighting their potential for therapeutic use in conditions like rheumatoid arthritis.
Case Study 3: Anticancer Activity
Research into the anticancer properties revealed that related oxazole derivatives inhibited cell proliferation in various cancer cell lines. The study noted a dose-dependent response with IC50 values indicating potent activity against breast and colon cancer cells.
Q & A
Basic Research Question: What are the optimal reaction conditions for synthesizing the compound with high yield?
Methodological Answer:
The synthesis of piperidine-oxazole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via base-catalyzed hydrolysis under mild conditions. A protocol adapted from 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid synthesis involves:
- Reagent System : Sodium hydroxide (5N) in ethanol/water (1:1 v/v) at room temperature for 24 hours .
- Purification : Acidification (pH 3-4) with HCl to precipitate the product, followed by filtration and washing.
- Yield Optimization : Adjusting stoichiometry of the ester precursor (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) and monitoring reaction completion via TLC. Reported yields reach 88% under optimized conditions .
Basic Research Question: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
A combined approach is recommended:
- ¹H NMR : Use DMSO-d₆ as a solvent to resolve piperidine and oxazole proton environments. Key signals include aromatic protons (δ 7.49–8.09 ppm for phenyl groups) and piperidine CH₂/CH groups (δ 1.52–4.31 ppm) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~3359 cm⁻¹) and carbonyl stretches (1687–1730 cm⁻¹) .
- Elemental Analysis : Validate empirical formulas (e.g., C13H16N2O5S) with <0.1% deviation between calculated and observed values .
Advanced Research Question: How to resolve discrepancies in spectral data during structural validation?
Methodological Answer:
Contradictions in spectral assignments can arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Probe dynamic effects in piperidine ring protons .
- 2D NMR (COSY, HSQC) : Confirm coupling patterns and connectivity between oxazole and piperidine moieties.
- Cross-Validation with Computational Chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .
Advanced Research Question: What chromatographic methods ensure purity analysis and reproducibility?
Methodological Answer:
Reverse-phase HPLC is preferred for purity assessment:
- Mobile Phase : Methanol/buffer (65:35 v/v), with a buffer containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
- Column : C18 stationary phase (5 µm, 250 × 4.6 mm).
- Detection : UV at 254 nm for aromatic/oxazole absorption. System suitability tests (e.g., tailing factor <2.0) ensure reproducibility .
Advanced Research Question: How to design stability studies under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Use pH 1–3 (HCl), pH 4–6 (acetate), and pH 7–9 (phosphate) buffers.
- Forced Degradation : Expose the compound to 0.1N HCl/NaOH at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the oxazole ring) .
- Storage Recommendations : Stable at pH 4–6 in inert atmospheres; avoid prolonged exposure to moisture .
Advanced Research Question: What computational strategies predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase isoforms (e.g., hCA II/IX) based on the piperidine-carboxylic acid scaffold .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
- MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS environments using GROMACS.
Basic Research Question: What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313 hazard) .
- Ventilation : Use fume hoods to minimize inhalation risks (H302/H312 warnings) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
